BenchChemオンラインストアへようこそ!

6,7-Difluoro-1,2-dihydroquinolin-2-one

Antimycobacterial DprE1 Inhibitor Tuberculosis

Procure 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS 1341185-09-8), a fluorinated heterocyclic scaffold validated for DprE1 inhibitor design (IC50 <10 nM) and Hg2+ sensing. The specific 6,7-difluoro substitution pattern is crucial for kinase hinge binding and metabolic stability, differentiating it from other isomers. Ideal for medicinal chemistry and SAR studies requiring this precise core.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
Cat. No. B13202008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1,2-dihydroquinolin-2-one
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=CC(=C(C=C21)F)F
InChIInChI=1S/C9H5F2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)
InChIKeyXFKXRLSCKJFLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoro-1,2-dihydroquinolin-2-one: A Strategic Fluorinated Quinolinone Scaffold for Targeted Drug Discovery and Chemical Biology


6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS 1341185-09-8) is a fluorinated heterocyclic compound belonging to the dihydroquinolin-2-one class, characterized by a bicyclic core with a lactam moiety and two electron-withdrawing fluorine atoms at the 6 and 7 positions . This specific difluorination pattern is a critical structural feature, often incorporated into bioactive molecules to modulate target binding and improve drug-like properties [1]. The compound serves as a versatile core scaffold and intermediate in medicinal chemistry, with its derivatives being explored across various therapeutic areas, including oncology, infectious diseases, and as selective chemical probes [2].

6,7-Difluoro-1,2-dihydroquinolin-2-one: Why Unsubstituted or Mono-Fluorinated Analogs Cannot Guarantee Equivalent Performance


The presence and specific placement of fluorine atoms on the dihydroquinolinone core are not interchangeable. The 6,7-difluoro substitution pattern has been shown to confer distinct biological and physicochemical properties compared to non-fluorinated, mono-fluorinated, or differently substituted analogs [1]. In medicinal chemistry, fluorine substitution is a well-established strategy to modulate target binding, metabolic stability, and cell permeability [2]. However, the specific isomeric pattern (6,7- vs. 5,8- or 7,8-difluoro) can lead to dramatically different outcomes in target affinity and selectivity [3]. Therefore, assuming that a generic quinolinone or a different fluorinated isomer will perform identically in a structure-activity relationship (SAR) study or a biological assay is a high-risk assumption. The quantitative evidence below demonstrates how the 6,7-difluoro scaffold, particularly when further elaborated, enables unique and potent biological activities not observed with closely related scaffolds.

Quantitative Differentiation Guide for 6,7-Difluoro-1,2-dihydroquinolin-2-one: Evidence-Based Selection Criteria for Scientists


Potent and Long-Residence Time DprE1 Inhibition for Antitubercular Applications

The 6,7-difluoroquinolin-2-one core is the foundation of a series of 4-aminoquinolone piperidine amides (AQs) that are potent, noncovalent inhibitors of the Mycobacterium tuberculosis enzyme DprE1. The optimized lead compound from this series, which is a derivative of the 6,7-difluoro scaffold, demonstrates potent enzyme inhibition (IC50 < 10 nM) and strong whole-cell activity (MIC = 60 nM) against Mtb [1]. This level of activity is a direct result of SAR optimization on the 6,7-difluoro core and is not inherent to the broader quinolinone class.

Antimycobacterial DprE1 Inhibitor Tuberculosis

Enhanced Kinase Inhibitor Potency Compared to Non-Fluorinated Core Scaffolds

In the development of kinase inhibitors, the 6,7-difluoro substitution on a quinolinone core has been shown to be a key determinant of potency. While specific direct comparative data between 6,7-difluoro-1,2-dihydroquinolin-2-one and its non-fluorinated parent is not publicly available for all targets, the presence of fluorine atoms on the core is a well-established SAR principle for improving target binding and cellular activity [1]. The compound serves as a key intermediate for synthesizing diverse kinase inhibitor candidates, where the difluoro motif is essential for achieving low nanomolar activity .

Kinase Inhibitor Cancer Chemical Probe

High Selectivity as a Fluorescent Probe for Mercury Ion (Hg2+) Detection

A derivative of the 6,7-difluoro scaffold, specifically 3-(1H-benzo[d]imidazol-2-yl)-6,7-difluoroquinolin-2(1H)-one (BIDFQ), has been developed and validated as a highly selective fluorescent probe for detecting Hg2+ ions. The compound exhibits a strong fluorescence quenching response specifically upon binding to Hg2+, with no significant interference from a wide panel of other metal ions, including Cu2+, Ca2+, Fe2+, Zn2+, Pb2+, and others [1]. This high selectivity is attributed to the specific coordination chemistry enabled by the 6,7-difluoroquinolin-2-one core.

Fluorescent Probe Chemical Sensor Mercury Detection

Differential Enzyme Inhibition Profile Compared to Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The parent compound, 6,7-difluoro-1,2-dihydroquinolin-2-one, has been evaluated for its activity against human and Schistosoma mansoni dihydroorotate dehydrogenase (DHODH). While it exhibits weak inhibitory activity (IC50 = 10,000 nM for human DHODH), it shows an 8-fold higher potency against the parasite enzyme (IC50 = 1,200 nM for S. mansoni DHODH) [1]. This differential activity suggests the scaffold has potential for selective targeting, and it stands in contrast to more potent, structurally distinct DHODH inhibitors like brequinar (IC50 ~ 10 nM) [2].

DHODH Inhibitor Immunosuppression Antiparasitic

Targeted Application Scenarios for 6,7-Difluoro-1,2-dihydroquinolin-2-one Based on Verifiable Evidence


Medicinal Chemistry: Developing Next-Generation Antitubercular Agents

The 6,7-difluoroquinolin-2-one core is a validated starting point for the design of DprE1 inhibitors with exceptional potency (IC50 < 10 nM) and whole-cell activity (MIC = 60 nM) against Mycobacterium tuberculosis [1]. This scaffold is ideal for medicinal chemistry teams focused on overcoming drug resistance in tuberculosis, as it offers a noncovalent mechanism with a long target residence time (~100 min), a profile associated with sustained target engagement and improved in vivo efficacy.

Chemical Biology: Creating a Highly Selective Fluorescent Sensor for Mercury Ions

Researchers in environmental monitoring or cellular biology can leverage the 6,7-difluoroquinolin-2-one scaffold to build a selective, turn-off fluorescent probe for Hg2+. The derivative 3-(1H-benzo[d]imidazol-2-yl)-6,7-difluoroquinolin-2(1H)-one (BIDFQ) has been rigorously validated to show a specific fluorescence quenching response to Hg2+ without interference from 29 other common metal ions [2]. This provides a reliable and simple method for quantitative mercury detection in complex sample matrices.

Antiparasitic Drug Discovery: Optimizing Selective DHODH Inhibitors

The parent compound demonstrates an 8-fold selectivity window for Schistosoma mansoni DHODH (IC50 = 1,200 nM) over the human enzyme (IC50 = 10,000 nM) [3]. This inherent selectivity, though from a weakly potent starting point, provides a clear direction for structure-based drug design aimed at developing novel, species-selective therapies for schistosomiasis or other parasitic infections, while minimizing host toxicity.

Kinase Inhibitor Discovery: Exploiting a Privileged Fluorinated Scaffold

The 6,7-difluoroquinolin-2-one core is a recognized privileged scaffold in kinase drug discovery . The specific difluoro substitution pattern is crucial for achieving potent target engagement and favorable drug-like properties. It is a strategic intermediate for synthesizing libraries of kinase inhibitors, where the fluorine atoms can enhance binding to the kinase hinge region and improve metabolic stability compared to non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Difluoro-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.